molecular formula C11H11N3 B1379111 [2,3'-Bipyridin]-5-ylmethanamine CAS No. 1255636-89-5

[2,3'-Bipyridin]-5-ylmethanamine

Cat. No.: B1379111
CAS No.: 1255636-89-5
M. Wt: 185.22 g/mol
InChI Key: KOZBNOXFGYISRR-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-5-ylmethanamine is a heterocyclic organic compound that features a bipyridine core with an amine group attached to the 5-position of one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-5-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst such as Pd(dba)2 and XPhos . Another method is the Stille coupling, which uses stannylated pyridines and bromopyridines with a palladium catalyst . These reactions generally require an inert atmosphere and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of [2,3’-Bipyridin]-5-ylmethanamine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridin]-5-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaNH2, NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitriles, while reduction can produce secondary amines.

Scientific Research Applications

[2,3’-Bipyridin]-5-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-5-ylmethanamine depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal centers through its nitrogen atoms. This interaction can alter the electronic properties of the metal, facilitating catalytic reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bipyridin]-5-ylmethanamine is unique due to the presence of the amine group at the 5-position, which can participate in additional chemical reactions and interactions compared to other bipyridine derivatives

Biological Activity

[2,3'-Bipyridin]-5-ylmethanamine is a compound of significant interest in medicinal chemistry due to its unique bipyridine structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃
  • Molecular Weight : 186.22 g/mol
  • Structure : The compound features two pyridine rings connected by a single bond, with a methanamine group attached at the 5' position.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often utilize reactions such as:

  • Amination Reactions : Incorporating amine groups into the bipyridine framework.
  • Coupling Reactions : Linking various aryl groups to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities relevant to medicinal applications:

1. Neuroprotective Properties

Recent studies have highlighted the potential of derivatives of this compound as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. For instance, derivatives synthesized through innovative methods showed promising inhibitory activity against these enzymes, with some compounds achieving IC50 values significantly lower than standard drugs like donepezil .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Some derivatives demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

3. Antifungal Activity

In vitro studies have shown that certain analogs exhibit antifungal activity against Candida species, indicating their utility in treating fungal infections .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Acetylcholinesterase Inhibition : The binding affinity and inhibition mechanisms have been elucidated through kinetic studies and molecular docking simulations, revealing favorable interaction profiles with AChE and BChE.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity Score
2,2'-Bipyridin-5-ylmethanamine220339-96-80.84
4-[2,2':6',2''-Terpyridin]-4'-ylaniline178265-65-10.75
Isoquinolin-1-ylmethanamine dihydrochloride19382-38-80.75

These compounds share structural motifs but differ in their biological activities and pharmacological profiles.

Case Studies

Several case studies have documented the effects of this compound derivatives:

  • Study on Alzheimer’s Disease :
    A study synthesized numerous derivatives and evaluated their AChE and BChE inhibitory activities. The most potent derivative exhibited an IC50 value of 34.81 µM against AChE, showcasing its potential as a therapeutic agent for Alzheimer's disease .
  • Antimicrobial Screening :
    In another investigation, various derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. Some compounds showed significant inhibition zones compared to control agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for [2,3'-Bipyridin]-5-ylmethanamine?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions or functionalization of pre-existing bipyridine scaffolds. For example, tosylation reactions (using p-toluenesulfonyl chloride) can introduce amine groups on bipyridine derivatives, as demonstrated in the preparation of 5-phenyl-2,2'-bipyridine analogs . Suzuki-Miyaura coupling may also be employed to link pyridine rings, though yields can vary significantly depending on substituent steric effects and catalyst choice . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to mitigate low yields associated with toxic organometallic reagents .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone integrity, particularly focusing on amine protons (~2.5–3.5 ppm) and bipyridine aromatic signals .
  • HPLC-MS : To assess purity (>98%) and verify molecular weight (e.g., expected m/z for C11_{11}H12_{12}N3_3: 186.10) .
  • X-ray Crystallography : For unambiguous structural confirmation, especially if coordinating metal ions in subsequent studies .

Q. What are the optimal storage conditions for this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation of the amine group. Solubility in acetonitrile or DMSO allows for stock solutions, which should be aliquoted to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry?

  • Methodological Answer : The bipyridine moiety acts as a bidentate ligand, enabling coordination to transition metals (e.g., Pt(II), Ir(III)). For example, tetradentate ligands combining carbazole and 2,3'-bipyridin units have been used to synthesize blue phosphorescent Pt(II) complexes for OLEDs. Key steps include:

  • Metalation : React the ligand with PtCl2_2 in refluxing glacial acetic acid.
  • Purification : Column chromatography (silica gel, CH2_2Cl2_2/MeOH) to isolate the metal complex .
  • Photophysical Analysis : Measure emission spectra (λem_{em} ~470 nm) and quantum yields (Φ) to assess performance .

Q. What pharmacological mechanisms can be explored using this compound derivatives?

  • Methodological Answer : Derivatives like CA-4948 (an IRAK4 inhibitor) incorporate this compound as a pharmacophore. To evaluate biological activity:

  • Kinase Assays : Use recombinant IRAK4 enzymes with ATP-Glo™ luminescence kits to measure IC50_{50} values.
  • Cellular Models : Treat lymphoma cell lines (e.g., OCI-LY10) and monitor apoptosis via flow cytometry (Annexin V/PI staining) .
  • Structure-Activity Relationship (SAR) : Modify the amine group with morpholino or oxazolo substituents to enhance potency and selectivity .

Q. How can researchers resolve contradictions in reported synthetic yields for bipyridine derivatives?

  • Methodological Answer : Discrepancies often arise from reaction scale, catalyst loading, or purification methods. For reproducibility:

  • Small-Scale Optimization : Use high-throughput screening (e.g., 24-well plates) to test Pd catalyst ratios (0.5–5 mol%).
  • Alternative Routes : Consider photoredox catalysis or microwave-assisted synthesis to improve efficiency .
  • Yield Documentation : Report isolated yields post-chromatography, not crude yields, to standardize data .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate HOMO/LUMO energies.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to assess stability under experimental conditions .
  • Docking Studies : AutoDock Vina to model ligand binding to targets like IRAK4, focusing on hydrogen bonding with the methanamine group .

Properties

IUPAC Name

(6-pyridin-3-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-9-3-4-11(14-7-9)10-2-1-5-13-8-10/h1-5,7-8H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZBNOXFGYISRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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